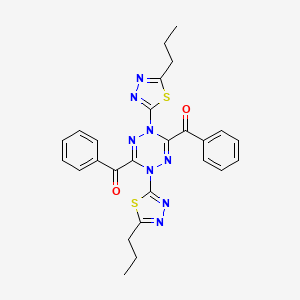
Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-は、チアジアゾール環とテトラジン環のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-の合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアジアゾールとテトラジンの中間体の調製から始まり、特定の条件下でそれらを結合します。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、硫黄源、および複素環の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および最終製品の一貫性を確保するための厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、官能基を導入したり、既存の官能基を変更したりするために酸化される可能性があります。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: 置換反応は、分子内の特定の原子または基を他の原子または基に置き換えることができます。
一般的な試薬と条件
これらの反応の一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。反応条件は異なる場合がありますが、通常は所望の変換を達成するために、制御された温度、圧力、およびpHレベルを伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、幅広い官能基を導入することができ、元の化合物のさまざまな誘導体につながります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物活性化合物の開発における潜在的な使用、または生化学研究におけるプローブとして。
医学: 薬物開発のための薬理学的特性の探求。
産業: ポリマーやコーティングなどの高度な材料の製造における使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials, such as polymers or coatings.
作用機序
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、酵素活性の阻害、受容体の作動または拮抗作用、またはシグナル伝達カスケードの調節が含まれる可能性があります。
類似化合物の比較
類似化合物
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-に類似した化合物には、チアジアゾール環またはテトラジン環を含む他の複素環化合物があり、これには以下が含まれます。
- 1,3,4-チアジアゾール誘導体
- 1,2,4,5-テトラジン誘導体
- ビス(複素環)化合物
独自性
メタノン, (1,4-ジヒドロ-1,4-ビス(5-プロピル-1,3,4-チアジアゾール-2-イル)-1,2,4,5-テトラジン-3,6-ジイル)ビス(フェニル-の独自性は、官能基と環系の特定の組み合わせにあり、これは他の類似化合物と比較して独自の化学的特性と反応性を付与する可能性があります。この独自性は、特定の所望の特性を持つ新しい材料または生物活性分子の設計に活用できます。
類似化合物との比較
Similar Compounds
Similar compounds to Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) include other heterocyclic compounds with thiadiazole or tetrazine rings, such as:
- 1,3,4-Thiadiazole derivatives
- 1,2,4,5-Tetrazine derivatives
- Bis(heterocyclic) compounds
Uniqueness
The uniqueness of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing novel materials or bioactive molecules with specific desired properties.
特性
CAS番号 |
85811-01-4 |
|---|---|
分子式 |
C26H24N8O2S2 |
分子量 |
544.7 g/mol |
IUPAC名 |
[6-benzoyl-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C26H24N8O2S2/c1-3-11-19-27-29-25(37-19)33-23(21(35)17-13-7-5-8-14-17)32-34(26-30-28-20(38-26)12-4-2)24(31-33)22(36)18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChIキー |
KGANFGWYBFXPCY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=NN=C(S4)CCC)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















